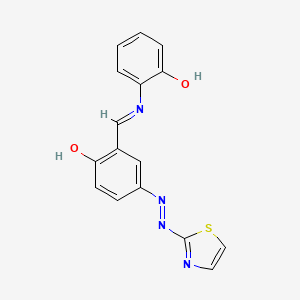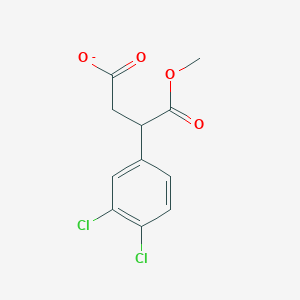
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene is a complex organic compound characterized by the presence of iodine, methyl, and trimethylphenyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2,4,6-trimethylphenylbenzene with iodine in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as acetone or ether to facilitate the dissolution of reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and reaction time, is crucial to achieve the desired product.
化学反应分析
Types of Reactions
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene involves its interaction with various molecular targets. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various pathways, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar in structure but contains an imidazolium ring instead of a benzene ring.
Iodobenzene: Contains an iodine atom attached to a benzene ring but lacks the additional methyl and trimethylphenyl groups.
Uniqueness
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene is unique due to its specific arrangement of iodine, methyl, and trimethylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
192071-13-9 |
|---|---|
分子式 |
C25H27I |
分子量 |
454.4 g/mol |
IUPAC 名称 |
2-iodo-5-methyl-1,3-bis(2,4,6-trimethylphenyl)benzene |
InChI |
InChI=1S/C25H27I/c1-14-8-17(4)23(18(5)9-14)21-12-16(3)13-22(25(21)26)24-19(6)10-15(2)11-20(24)7/h8-13H,1-7H3 |
InChI 键 |
KQYQLSXFFLOSBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2I)C3=C(C=C(C=C3C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



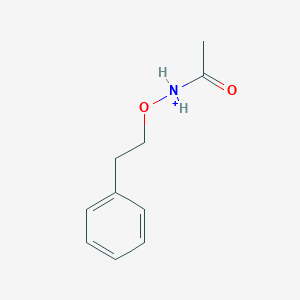
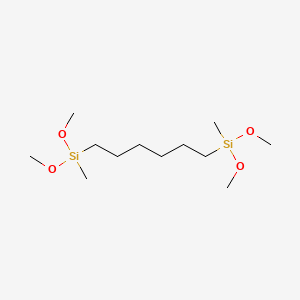
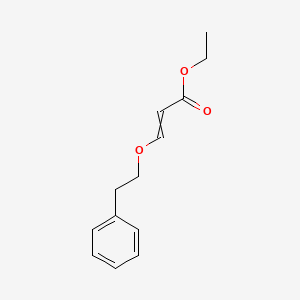
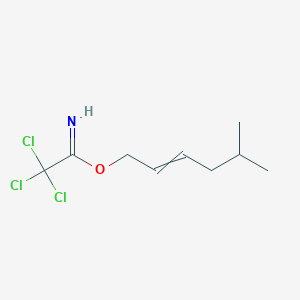
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)

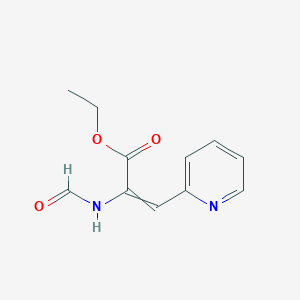
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
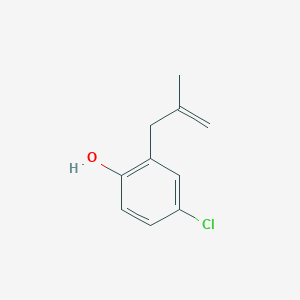
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
